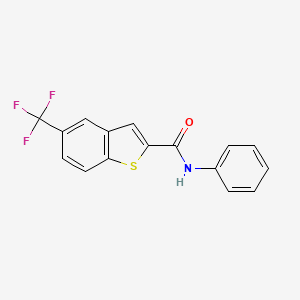

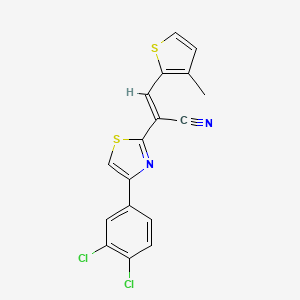

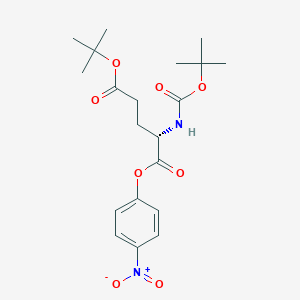

N-phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide is a compound of interest due to its potential pharmacological activities and unique chemical structure. Research has primarily focused on its synthesis, structural analysis, and the examination of its chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions aimed at introducing specific functional groups that impact the compound's activity and properties. For example, studies on inhibitors of NF-kappaB and AP-1 gene expression have shown that certain substitutions at specific positions of related molecules can enhance or reduce activity, demonstrating the importance of careful structural modifications in synthesis processes (Palanki et al., 2000).

Molecular Structure Analysis

Crystal structure analysis provides insights into the molecular arrangement and intermolecular interactions of the compound. Research on similar compounds has revealed that polymorphic modifications can significantly influence biological properties, underscoring the relevance of crystal habitus in drug substance characterization (Ukrainets et al., 2019).

Chemical Reactions and Properties

The compound's reactivity and interaction with other chemical entities are essential for understanding its chemical behavior. Investigations into the coordination chemistry of related compounds have shown how supramolecular building blocks can form functional materials through complementary hydrogen bonding, demonstrating the versatility and potential applications of these chemical structures (Lynes et al., 2018).

科学的研究の応用

Supramolecular Chemistry and Self-Assembly

Compounds with benzothiophene structures have been explored for their supramolecular self-assembly behaviors. For example, benzene-1,3,5-tricarboxamides (BTAs) demonstrate significant potential in nanotechnology, polymer processing, and biomedical applications due to their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. The adaptable nature of these multipurpose building blocks suggests promising applications in creating organized structures at the nanoscale (Cantekin, de Greef, & Palmans, 2012).

Organic Synthesis and Medicinal Chemistry

Thiophene analogues, including those structurally related to benzothiophene, have been synthesized and evaluated for potential applications in organic chemistry and medicinal research. For instance, the control of regiochemistry in radical cyclizations involving thiophene derivatives has been shown to facilitate the synthesis of physiologically active compounds, indicating the role of thiophene structures in developing therapeutic agents (Ishibashi & Tamura, 2004).

Advanced Oxidation Processes

Research into the degradation of organic compounds, such as acetaminophen, by advanced oxidation processes (AOPs) has highlighted the role of specific chemical structures in environmental remediation. Although not directly related to N-phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide, this research domain exemplifies the broader applicability of complex organic molecules in addressing environmental challenges (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Photoaffinity Labeling in Structural Biology

The use of photoaffinity labeling (PAL) techniques, employing photoreactive groups like arylazide, benzophenone, and 3-(trifluoromethyl)-3-phenyldiazirine, underscores the significance of such chemical groups in elucidating the organization of biological systems. This method is crucial for studying drug-target interactions, protein structures, and the dynamics of biological membranes, demonstrating the utility of related chemical structures in biomedical research (Vodovozova, 2007).

Safety and Hazards

作用機序

Target of Action

Similar compounds have been found to interact with various enzymes and receptors via numerous non-covalent interactions .

Mode of Action

It’s known that the compound’s interaction with its targets can lead to significant changes in cellular processes .

Result of Action

Similar compounds have shown cytotoxic activity against certain types of cancer cells .

特性

IUPAC Name |

N-phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NOS/c17-16(18,19)11-6-7-13-10(8-11)9-14(22-13)15(21)20-12-4-2-1-3-5-12/h1-9H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPMZYQRSIIEGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=C(S2)C=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime](/img/structure/B2490597.png)

![4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid](/img/structure/B2490611.png)